3,5-Dimethylpiperidine-1-sulfonyl chloride
Overview
Description
3,5-Dimethylpiperidine-1-sulfonyl chloride is a chemical compound with the molecular formula C7H14ClNO2S and a molecular weight of 211.71 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethylpiperidine-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylpiperidine with chlorosulfonic acid. The reaction typically occurs under controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods ensure high yield and purity of the final product. The use of advanced equipment and strict quality control measures are essential to maintain the consistency and safety of the compound .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylpiperidine-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form 3,5-dimethylpiperidine-1-sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Acid or base catalysts may be employed to enhance the reaction rate.
Major Products
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and sulfonic acids .
Scientific Research Applications
3,5-Dimethylpiperidine-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-dimethylpiperidine-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethylpiperidine-1-sulfonyl chloride
- 4-Methylpiperidine-1-sulfonyl chloride
- 2,6-Dimethylpiperidine-1-sulfonyl chloride
Uniqueness
3,5-Dimethylpiperidine-1-sulfonyl chloride is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and the types of derivatives it forms. This makes it a valuable reagent in organic synthesis and various scientific applications .
Properties
IUPAC Name |
3,5-dimethylpiperidine-1-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO2S/c1-6-3-7(2)5-9(4-6)12(8,10)11/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGSVLHMPDNRFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585523 | |
Record name | 3,5-Dimethylpiperidine-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923249-49-4 | |
Record name | 3,5-Dimethylpiperidine-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.